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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)ethanol

Cat. No.: B3425117 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2-(4-
Chlorophenoxy)ethanol, a compound of interest for researchers, scientists, and professionals

in drug development. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, supplemented by experimental protocols and visual

representations of the underlying scientific processes.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2-(4-
Chlorophenoxy)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data[1][2]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.25 d 2H Ar-H (ortho to Cl)

6.85 d 2H Ar-H (ortho to O)

4.05 t 2H -O-CH₂-

3.95 t 2H -CH₂-OH

2.15 s 1H -OH

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)

¹³C NMR (Carbon-13 NMR) Data[1][3]

Chemical Shift (δ) ppm Assignment

157.5 Ar-C (C-O)

129.5 Ar-C (ortho to Cl)

125.9 Ar-C (C-Cl)

115.8 Ar-C (ortho to O)

69.1 -O-CH₂-

61.3 -CH₂-OH

Solvent: CDCl₃, Broadband Proton Decoupled

Infrared (IR) Spectroscopy[1][4]
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Wavenumber (cm⁻¹) Intensity Assignment

3350 Broad O-H stretch (alcohol)

3060 Medium C-H stretch (aromatic)

2940, 2870 Medium C-H stretch (aliphatic)

1595, 1490 Strong C=C stretch (aromatic ring)

1240 Strong C-O-C stretch (aryl ether)

1090 Strong C-O stretch (primary alcohol)

825 Strong
C-H bend (para-substituted

aromatic)

750 Strong C-Cl stretch

Technique: FTIR, Sample: Neat (Capillary Cell)[1]

Mass Spectrometry (MS)[1][5]
m/z Relative Intensity (%) Assignment

172 45 [M]⁺ (Molecular ion, ³⁵Cl)

174 15 [M+2]⁺ (Molecular ion, ³⁷Cl)

128 100 [M - C₂H₄O]⁺

130 33 [M+2 - C₂H₄O]⁺

93 20 [C₆H₅O]⁺

65 15 [C₅H₅]⁺

45 30 [C₂H₅O]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
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The following sections detail the general methodologies employed for the spectroscopic

analysis of organic compounds like 2-(4-Chlorophenoxy)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of the analyte (typically 5-25 mg) is dissolved in a

deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. A reference standard, such as

tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

Data Acquisition: The NMR tube is placed in the spectrometer's strong magnetic field. For ¹H

NMR, a radiofrequency pulse is applied, and the resulting free induction decay (FID) is

recorded. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum

by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4]

Data Processing: The FID is converted into a spectrum using a Fourier transform. The

spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the

internal standard. For quantitative analysis, the signal integrals are determined.[5]

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 2-(4-Chlorophenoxy)ethanol, a thin film can be

prepared between two salt plates (e.g., NaCl or KBr).[6] Alternatively, Attenuated Total

Reflectance (ATR) can be used where the sample is placed directly on a crystal (e.g., diamond

or germanium).[1][7]

Data Acquisition: The prepared sample is placed in the path of an infrared beam. The

instrument, typically a Fourier Transform Infrared (FTIR) spectrometer, measures the

absorption of infrared radiation at different wavenumbers.[8] A background spectrum (without

the sample) is also recorded and subtracted from the sample spectrum to eliminate

contributions from atmospheric CO₂ and water vapor.[6]

Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus

wavenumber. Characteristic absorption bands are identified and correlated with specific

functional groups present in the molecule using correlation charts.[9]

Mass Spectrometry (MS)
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Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often

after separation by Gas Chromatography (GC-MS).[10] In the ion source, the sample

molecules are bombarded with high-energy electrons (Electron Ionization - EI), leading to the

formation of a positively charged molecular ion and various fragment ions.[11]

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-

charge ratio (m/z).[12]

Detection and Spectrum Generation: A detector measures the abundance of each ion at a

specific m/z value. The output is a mass spectrum, which is a plot of relative ion abundance

versus m/z. The fragmentation pattern provides valuable information about the structure of the

molecule.[13]

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Structural Elucidation
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(for MS)
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Chemical Structure
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Click to download full resolution via product page

Caption: General Workflow for Spectroscopic Analysis.

Chemical Structure and Mass Spectrometry
Fragmentation
This diagram shows the chemical structure of 2-(4-Chlorophenoxy)ethanol and its

characteristic fragmentation pattern in mass spectrometry.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b3425117?utm_src=pdf-body-img
https://www.benchchem.com/product/b3425117?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3425117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structure and Fragmentation of 2-(4-Chlorophenoxy)ethanol

Mass Spectrometry Fragmentation

Chemical Structure

2-(4-Chlorophenoxy)ethanol
C₈H₉ClO₂

Molecular Weight: 172.61

[M]⁺
m/z = 172/174

Electron Ionization

[M - C₂H₄O]⁺
m/z = 128/130

- C₂H₄O
(Ethylene oxide loss)

[C₂H₅O]⁺
m/z = 45

Ether cleavage

Click to download full resolution via product page

Caption: Structure and Fragmentation of 2-(4-Chlorophenoxy)ethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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